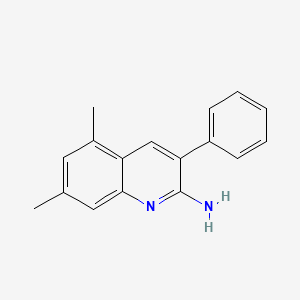
5,7-Dimethyl-3-phenylquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-3-phenylquinolin-2-amine is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with two methyl groups at positions 5 and 7, a phenyl group at position 3, and an amine group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-phenylquinolin-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions
5,7-Dimethyl-3-phenylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
科学的研究の応用
5,7-Dimethyl-3-phenylquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of 5,7-Dimethyl-3-phenylquinolin-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the methyl groups at positions 5 and 7.
5,7-Dimethylquinoline: Lacks the phenyl group at position 3.
Uniqueness
5,7-Dimethyl-3-phenylquinolin-2-amine is unique due to the presence of both methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
特性
CAS番号 |
948292-42-0 |
|---|---|
分子式 |
C17H16N2 |
分子量 |
248.32 g/mol |
IUPAC名 |
5,7-dimethyl-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-11-8-12(2)14-10-15(13-6-4-3-5-7-13)17(18)19-16(14)9-11/h3-10H,1-2H3,(H2,18,19) |
InChIキー |
BBNFHTSKQBMNPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)N)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


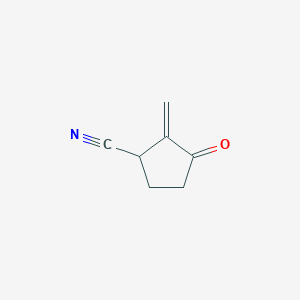

![5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14154114.png)
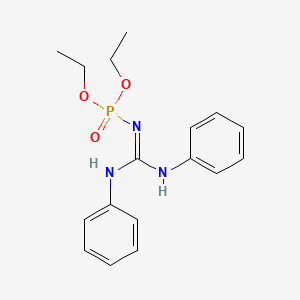
![[3,4-Diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14154128.png)
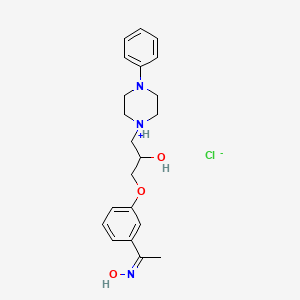
![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)

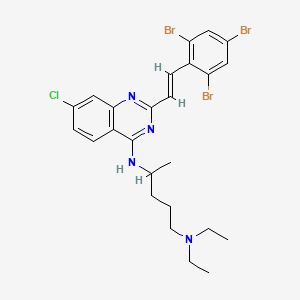
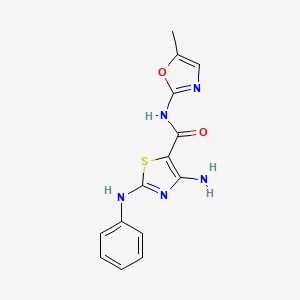
![heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14154167.png)
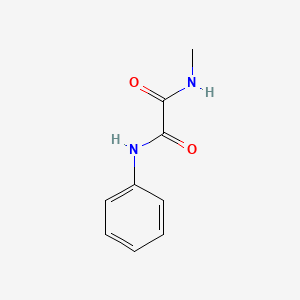
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
